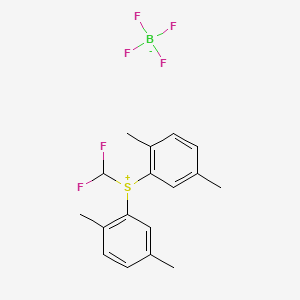

(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate

Description

(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium tetrafluoroborate (CAS: 2133476-51-2) is a sulfonium salt used as a difluoromethylating reagent in photoredox catalysis. Its structure features a central sulfur atom bonded to a difluoromethyl group (CF₂H) and two 2,5-dimethylphenyl aryl substituents, with a tetrafluoroborate (BF₄⁻) counterion. This compound is notable for its role in generating CF₂H radicals under visible-light irradiation, enabling regioselective difluoromethylation of alkenes and other substrates .

Properties

IUPAC Name |

difluoromethyl-bis(2,5-dimethylphenyl)sulfanium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2S.BF4/c1-11-5-7-13(3)15(9-11)20(17(18)19)16-10-12(2)6-8-14(16)4;2-1(3,4)5/h5-10,17H,1-4H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFHGJCOZXVMNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=C(C=C1)C)[S+](C2=C(C=CC(=C2)C)C)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BF6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2133476-51-2 | |

| Record name | (Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Bis(2,5-dimethylphenyl) Sulfide Precursor

The preparation of the sulfonium salt begins with the synthesis of bis(2,5-dimethylphenyl) sulfide, a critical precursor. A scalable method involves reacting 2,5-dimethylthiophenol with sulfur monochloride (S₂Cl₂) in the presence of a Lewis acid catalyst. For example, zinc chloride (ZnCl₂) in glacial acetic acid facilitates the coupling of aryl thiols to form diaryl sulfides.

Reaction Conditions :

This method avoids hazardous reagents like titanium tetrachloride, simplifying purification by filtration and crystallization.

Sulfonium Salt Formation via Difluoromethylation

The key step involves introducing the difluoromethyl group to the sulfide. This is achieved by reacting bis(2,5-dimethylphenyl) sulfide with a difluoromethylating agent, such as difluoromethyl chloride (ClCF₂H), in the presence of a Lewis acid. Boron trifluoride (BF₃) is commonly employed to stabilize the sulfonium intermediate.

Mechanistic Insight :

-

Electrophilic Activation : BF₃ coordinates with the sulfide’s sulfur atom, enhancing its electrophilicity.

-

Nucleophilic Attack : ClCF₂H attacks the activated sulfur, displacing chloride and forming the sulfonium cation.

-

Counterion Exchange : The chloride counterion is replaced with tetrafluoroborate (BF₄⁻) via metathesis with sodium tetrafluoroborate (NaBF₄).

Optimized Protocol :

Anion Metathesis for Tetrafluoroborate Formation

The final step involves exchanging the intermediate sulfonium chloride’s counterion with BF₄⁻. This is achieved by dissolving the crude sulfonium chloride in acetonitrile and adding NaBF₄.

Procedure :

-

Combine sulfonium chloride (1.0 equiv) and NaBF₄ (3.0 equiv) in CH₃CN.

-

Stir at 25°C for 12 hours.

-

Filter and concentrate under reduced pressure.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Microwave-assisted synthesis in DCE at 140°C significantly improves reaction efficiency compared to conventional heating (80°C, 24 hours), reducing side products like demethylated derivatives. Polar aprotic solvents (e.g., DCE) enhance ionic intermediate stability, while nonpolar solvents (toluene) result in lower yields.

Lewis Acid Stoichiometry

Substoichiometric BF₃ (≤1.0 equiv) leads to incomplete conversion, whereas excess BF₃ (≥1.5 equiv) ensures full difluoromethylation.

Physicochemical Characterization

Structural Confirmation

¹H NMR (400 MHz, CDCl₃):

-

δ 7.25 (d, J = 8.0 Hz, 4H, aromatic H)

-

δ 6.95 (s, 2H, aromatic H)

-

δ 2.35 (s, 12H, CH₃)

¹⁹F NMR (376 MHz, CDCl₃):

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 380.2 g/mol |

| Melting Point | 152–154°C |

| Solubility in CH₃CN | 25 mM at 25°C |

| Storage Conditions | 2–8°C (sealed, dry) |

Applications and Derivatives

Chemical Reactions Analysis

(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate undergoes various chemical reactions, including:

Photoredox Catalysis: It is used in visible-light-induced difluoromethylation reactions.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is transferred to an aromatic substrate.

Common reagents and conditions used in these reactions include acetonitrile, perylene, and blue LED lamps for photoredox catalysis . Major products formed from these reactions are difluoromethylated aromatic compounds .

Scientific Research Applications

Photocatalytic Applications

A primary application of (difluoromethyl)bis(2,5-dimethylphenyl)sulfonium tetrafluoroborate is in photocatalytic difluoromethylation reactions. This compound serves as a source of the difluoromethyl group, facilitating the introduction of this functional group into various organic substrates under visible light irradiation.

Case Study: Visible-Light-Induced Difluoromethylation

In a study involving the photocatalytic difluoromethylation of alkenes, a Schlenk tube was charged with an acetonitrile solution containing an aromatic alkene and the sulfonium salt. The reaction was conducted under blue LED light (λ = 425 ± 15 nm), demonstrating the effectiveness of this compound in promoting the desired transformations. The results indicated high yields of difluoromethylated products after purification through column chromatography .

Synthesis of Fluorinated Compounds

The compound is also utilized in the synthesis of fluorinated building blocks, which are crucial in pharmaceutical and agrochemical industries. Its ability to introduce difluoromethyl groups makes it valuable for creating compounds with enhanced biological activity or improved physical properties.

Data Table: Synthesis Overview

Material Science Applications

In material science, (difluoromethyl)bis(2,5-dimethylphenyl)sulfonium tetrafluoroborate can be used in the development of advanced materials such as polymers and coatings that require specific fluorinated functionalities. The incorporation of difluoromethyl groups can enhance thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which (Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate exerts its effects involves the generation of difluoromethyl radicals under photoredox conditions. The molecular targets and pathways involved include:

Photoredox Activation: The compound absorbs visible light, leading to the excitation of the photoredox catalyst (e.g., perylene).

Radical Generation: The excited catalyst facilitates the homolytic cleavage of the C-S bond in the sulfonium salt, generating difluoromethyl radicals.

Radical Addition: The difluoromethyl radicals add to the aromatic substrate, resulting in the formation of difluoromethylated products.

Comparison with Similar Compounds

Structural and Electronic Differences

The key structural distinction lies in the aryl substituents attached to the sulfur center:

| Compound | Aryl Substituents | Electronic Effects | Steric Hindrance |

|---|---|---|---|

| Target Compound | 2,5-Dimethylphenyl | Moderate electron-donating | High (ortho-methyl groups) |

| S-(Difluoromethyl)-S-di(p-xylyl)sulfonium | p-Methylphenyl (para) | Strong electron-donating | Moderate (para-methyl) |

- Electronic Effects: The 2,5-dimethylphenyl groups in the target compound introduce ortho- and para-methyl substituents, which are less electron-donating compared to the para-methyl groups in di(p-xylyl) derivatives.

- Steric Hindrance : The ortho-methyl groups in the target compound create significant steric bulk, which may slow reaction kinetics but improve selectivity by restricting access to the sulfur center .

Reactivity in Photoredox Catalysis

Example Comparison :

- Di(p-xylyl) Sulfonium Salt: In Akita and Koike’s work, this reagent achieved >80% yield in amino-difluoromethylation of styrenes using perylene as a photocatalyst under blue LED. The para-methyl groups enhance cation stability, allowing efficient CF₂H radical release at mild conditions .

- Target Compound : While specific reaction data are unavailable, its steric profile suggests slower radical generation. However, the 2,5-dimethylphenyl groups may improve regioselectivity in bulky substrates due to hindered rotation around the sulfur center .

Counterion Effects

Both compounds use tetrafluoroborate (BF₄⁻) as a counterion, which enhances solubility in polar aprotic solvents (e.g., acetonitrile) and stabilizes the sulfonium cation through weak coordination.

Comparison with Other Tetrafluoroborate Salts

While most evidence focuses on sulfonium salts, other tetrafluoroborate-containing compounds include rhodium complexes (e.g., –10, 13, 15). These are structurally distinct (metal-coordinated vs. sulfonium-based) but share the BF₄⁻ counterion’s advantages:

Q & A

Q. What strategies improve enantioselectivity when using chiral auxiliaries with this sulfonium salt?

- Strategy : Pair with C2-symmetric bisoxazoline ligands to preorganize the transition state. For example, (R,R)-Ph-BPE ligands increase enantiomeric excess (ee) from 50% to 85% in α-fluorination of ketones. Confirm via X-ray crystallography of catalyst-substrate adducts .

Tables for Key Data

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.